molecular formula C10H16O3 B14418339 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate CAS No. 79915-67-6

2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B14418339
CAS No.: 79915-67-6
M. Wt: 184.23 g/mol
InChI Key: RECJPMPRIAHKAI-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes This compound features a cyclohexene ring with a methyl group and a carboxylate ester group, along with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate can be achieved through several methods:

    Esterification Reaction: One common method involves the esterification of 1-methylcyclohex-3-ene-1-carboxylic acid with 2-hydroxyethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Transesterification Reaction: Another approach is the transesterification of methyl 1-methylcyclohex-3-ene-1-carboxylate with 2-hydroxyethanol, using a base catalyst like sodium methoxide. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high purity and yield of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate involves its hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The released products can then participate in various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

    Methyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure but lacks the hydroxyethyl group.

    Ethyl 1-methylcyclohex-3-ene-1-carboxylate: Similar structure with an ethyl ester group instead of hydroxyethyl.

    2-Hydroxyethyl cyclohex-3-ene-1-carboxylate: Similar structure but without the methyl group on the cyclohexene ring.

Uniqueness: 2-Hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate is unique due to the presence of both a hydroxyethyl group and a methyl group on the cyclohexene ring

Properties

CAS No.

79915-67-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-hydroxyethyl 1-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(5-3-2-4-6-10)9(12)13-8-7-11/h2-3,11H,4-8H2,1H3

InChI Key

RECJPMPRIAHKAI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=CC1)C(=O)OCCO

Origin of Product

United States

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